molecular formula C14H15ClN2O2 B7467771 N-(4-chlorophenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide

N-(4-chlorophenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide

Cat. No. B7467771
M. Wt: 278.73 g/mol
InChI Key: ASBNHNQOTLUJLH-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide is a chemical compound that belongs to the class of pyrrolidine carboxamides. It is commonly referred to as CPP-115 and has been extensively studied for its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain. Inhibition of this enzyme leads to an increase in the levels of GABA, which is an important neurotransmitter that regulates neuronal activity in the brain.

Mechanism of Action

CPP-115 acts as a potent inhibitor of the enzyme N-(4-chlorophenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide aminotransferase. This enzyme is responsible for the breakdown of this compound in the brain. Inhibition of this enzyme leads to an increase in the levels of this compound, which is an important neurotransmitter that regulates neuronal activity in the brain. This increase in this compound levels leads to a decrease in neuronal activity, which can have a calming effect on the brain.
Biochemical and Physiological Effects:
CPP-115 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of this compound in the brain, which can have a calming effect on the brain. CPP-115 has also been shown to increase the levels of dopamine in the brain, which can have a positive effect on mood and motivation.

Advantages and Limitations for Lab Experiments

CPP-115 has several advantages for lab experiments. It is a potent and selective inhibitor of N-(4-chlorophenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide aminotransferase, which makes it an ideal tool for studying the role of this compound in the brain. CPP-115 is also stable and can be easily synthesized in the lab. However, one limitation of CPP-115 is that it is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of CPP-115. One area of research is the potential use of CPP-115 in the treatment of addiction to drugs such as cocaine and alcohol. Another area of research is the potential use of CPP-115 in the treatment of anxiety and depression. Additionally, there is ongoing research into the mechanism of action of CPP-115 and its effects on the brain.

Synthesis Methods

The synthesis of CPP-115 involves the reaction of 4-chlorobenzoyl chloride with cyclopropylamine to form N-(4-chlorophenyl)-cyclopropylcarboxamide. This intermediate is then treated with oxalyl chloride and triethylamine to form the corresponding acid chloride, which is then reacted with 4-hydroxypyrrolidine to form CPP-115.

Scientific Research Applications

CPP-115 has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of various neurological disorders such as epilepsy, anxiety, and depression. CPP-115 has also been studied for its potential use in the treatment of addiction to drugs such as cocaine and alcohol.

properties

IUPAC Name

N-(4-chlorophenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2/c15-10-1-3-11(4-2-10)16-14(19)9-7-13(18)17(8-9)12-5-6-12/h1-4,9,12H,5-8H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBNHNQOTLUJLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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